molecular formula C27H30N2O4S B3009984 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 501352-56-3

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Cat. No.: B3009984
CAS No.: 501352-56-3
M. Wt: 478.61
InChI Key: UKBPZHJYZJZERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydroisoquinoline derivative characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with:

  • 6,7-Dimethoxy groups: Electron-donating substituents that enhance aromatic stability and influence intermolecular interactions.
  • 1-[(4-Methoxyphenoxy)methyl]: A bulky aromatic ether substituent that may impact steric hindrance and lipophilicity.
  • N-(3-Methylphenyl): A hydrophobic aryl group that may contribute to binding affinity in biological targets.

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-18-6-5-7-20(14-18)28-27(34)29-13-12-19-15-25(31-3)26(32-4)16-23(19)24(29)17-33-22-10-8-21(30-2)9-11-22/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBPZHJYZJZERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of tetrahydroisoquinoline derivatives, which are structurally diverse. Below is a comparison with two closely related analogues from the literature ():

Compound Name Core Structure Substituents Key Features
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide 1,2,3,4-Tetrahydroisoquinoline - 6,7-Dimethoxy
- 1-[(4-Methoxyphenoxy)methyl]
- 2-Carbothioamide (N-3-methylphenyl)
High steric bulk, sulfur-based amide, potential for selective enzyme inhibition
6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 1,2,3,4-Tetrahydroisoquinoline - 6,7-Dimethoxy
- 4,4-Dimethyl
Simplified substituents, quaternary carbons at position 4, enhanced rigidity
6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one 1,2-Dihydroquinolin-2-one - 6,7-Dimethoxy
- 3-[(4-Methylphenyl)aminomethyl]
Oxidized core (dihydroquinolinone), amine linker, reduced ring saturation

Physicochemical and Pharmacological Implications

The carbothioamide group in the target compound introduces sulfur, which may increase polarizability and hydrogen-bond acceptor capacity compared to the amide or ketone groups in analogues .

Steric and Lipophilicity Profiles: The 1-[(4-methoxyphenoxy)methyl] substituent in the target compound introduces significant steric bulk, which could reduce membrane permeability but improve target specificity.

Metabolic Stability: The carbothioamide group is less prone to hydrolysis than carboxamides, suggesting improved metabolic stability for the target compound. The dihydroquinolin-2-one core in the third analogue may undergo oxidation or reduction more readily due to its unsaturated structure .

Biological Activity

The compound 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for diverse biological activities including anticancer and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis and Structure

The synthesis of the compound involves multiple steps including the formation of the tetrahydroisoquinoline core followed by the introduction of methoxy and phenoxy groups. The structural characteristics are crucial as they influence the compound's biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. A series of compounds related to this structure were tested for their ability to overcome multidrug resistance (MDR) in cancer cells. In vitro tests using the K562 cell line demonstrated that several derivatives exhibited potent cytotoxicity, with IC50 values comparable to known MDR inhibitors like verapamil .

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

These findings suggest that modifications to the THIQ structure can enhance its effectiveness against resistant cancer cell lines.

Antiviral Activity

The compound was also evaluated for its inhibitory effects on HIV-1 reverse transcriptase (RT). In a study involving synthesized analogues, two specific compounds showed over 70% inhibition at a concentration of 100 μM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the tetrahydroisoquinoline scaffold significantly enhance antiviral activity.

Compound% Inhibition at 100 μM
8h74.82
8l72.58

These results highlight the potential use of such compounds in developing new antiretroviral therapies.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of P-glycoprotein : This is crucial for overcoming drug resistance in cancer therapy.
  • Direct inhibition of viral enzymes : Particularly relevant in the context of HIV treatment, where inhibition of reverse transcriptase can prevent viral replication.

Case Studies

  • Cancer Treatment : A study involving K562/A02 cells demonstrated that certain derivatives not only reduced cell viability but also reversed MDR by inhibiting P-glycoprotein activity.
  • HIV Research : Compounds derived from THIQ structures have been tested in various models showing promise as NNRTIs (non-nucleoside reverse transcriptase inhibitors), which are vital in HIV therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, and how can purity be maximized?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step synthesis involving cyclization of tetrahydroisoquinoline precursors with 4-methoxyphenoxy-methyl groups. For example, Schiff base formation followed by thioamide coupling (as seen in structurally related tetrahydroisoquinoline derivatives) .
  • Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. For instance, dichloromethane or DMF as solvents at 60–80°C improves yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX or OLEX2 software for single-crystal structure determination. Refinement protocols should include hydrogen atom placement and thermal parameter adjustments .
  • Spectroscopic analysis : Combine 1H^1H-/13C^13C-NMR (e.g., δ 3.8–4.1 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Step 1 : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Use the crystal structure of GluN2C/D NMDA receptors (PDB ID: 6CO3) as a template .
  • Step 2 : Validate docking results with molecular dynamics simulations (GROMACS or AMBER) to assess binding stability over 100 ns trajectories .
  • Step 3 : Cross-reference computational predictions with in vitro electrophysiology assays (e.g., patch-clamp studies on transfected HEK293 cells) .

Q. How should researchers address contradictory data in pharmacological activity studies (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer :

  • Step 1 : Replicate experiments under standardized conditions (e.g., cell line consistency, buffer pH, temperature). For example, HEK293 vs. primary neuronal cultures may yield divergent results due to receptor subunit composition .
  • Step 2 : Apply statistical rigor: Use ANOVA with post-hoc Tukey tests to identify outliers. Consider batch effects in compound synthesis (e.g., trace solvents affecting bioavailability) .
  • Step 3 : Employ orthogonal assays (e.g., fluorescence-based calcium influx vs. radioligand binding) to confirm target engagement .

Q. What experimental frameworks are suitable for exploring the compound’s potential neuroprotective or neurotoxic effects?

  • Methodological Answer :

  • Step 1 : Link to existing theories, such as MPTP-induced parkinsonism models ( ), to design in vivo rodent studies. Monitor dopaminergic neuron viability via tyrosine hydroxylase immunohistochemistry .
  • Step 2 : Use SH-SY5Y neuroblastoma cells for in vitro toxicity screening. Measure mitochondrial membrane potential (JC-1 dye) and ROS production (DCFDA assay) .
  • Step 3 : Integrate multi-omics data (transcriptomics/proteomics) to identify off-target pathways, leveraging AI-driven platforms like COMSOL for predictive modeling .

Methodological Tools and Best Practices

  • Crystallography : SHELXL for refining high-resolution data; OLEX2 for visualization and analysis .
  • Data Contradiction Resolution : Framework-based hypothesis testing () and replication protocols ().
  • Synthesis Optimization : CRDC subclass RDF2050108 principles for process control in chemical engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.